3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIXPRQLZIKBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or hydrides.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is C12H10N4, with a molecular weight of 210.23 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its diverse reactivity and interaction with biological targets .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown cytotoxic effects against breast and lung cancer cells by inducing oxidative stress and disrupting mitochondrial function .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have reported that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
In neuropharmacology, this compound has been studied for its potential neuroprotective effects. It has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress pathways. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .
Polymeric Applications
In materials science, this compound has been explored as a building block for the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved resistance to degradation under harsh environmental conditions .
Nanocomposite Development
The compound is also being utilized in the development of nanocomposites for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research is ongoing to optimize its performance in these applications through structural modifications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist to certain receptors, blocking the binding of natural ligands and thereby modulating cellular responses. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other critical biological processes.
Comparison with Similar Compounds
Structural Analogs with Alkyl Substituents
Key Observations :
- Phenyl vs. Alkyl Groups : The phenyl substituent in the target compound enhances aromaticity and molecular weight (211.25 g/mol) compared to methyl (148.17 g/mol) or ethyl derivatives. This may improve binding to aromatic protein pockets in biological targets.
Halogenated and Saturated Derivatives
Key Observations :
- Halogenation : Bromine introduces electronic effects (e.g., dipole interactions) and higher molecular weight (213.04 g/mol), which may alter binding kinetics compared to phenyl.
- Saturation : The tetrahydro derivative (214.27 g/mol) retains the phenyl group but features a partially saturated pyridine ring, likely improving solubility for in vivo applications.
Cycloalkyl and Heterocyclic Derivatives
Key Observations :
- Cycloalkyl Groups : Cyclopropyl and cyclobutyl substituents introduce steric and electronic effects distinct from phenyl. These may modulate selectivity in drug design.
Biological Activity
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings.
Structural Properties
The molecular formula of this compound is , and its structure can be represented by the following SMILES notation: C1CC2=NN=C(N2CC1N)C3=CC=CC=C3 . The compound features a triazole ring fused with a pyridine moiety, contributing to its unique reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities. Here are some notable findings:
Antimicrobial Activity
A study on related triazolo-pyridine derivatives demonstrated significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial enzyme activity, which disrupts cellular processes .
Anticancer Potential
Triazolo-pyridine derivatives have shown promise in cancer therapy. For instance, compounds with similar frameworks have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The ability to target specific pathways makes these compounds valuable in developing anticancer agents.
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective effects. The presence of the triazole ring is thought to enhance binding affinity to neuroreceptors, potentially offering protection against neurodegenerative diseases .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of triazolo-pyridine derivatives. Below is a summary table highlighting key findings from recent research:
Q & A
Q. How to design derivatives for improved pharmacokinetic properties?
- Approaches :
- Prodrug Synthesis : Introduce ester groups (e.g., ethyl carboxylate in ) to enhance bioavailability.
- Solubility Modifiers : Add sulfonate or PEG chains without disrupting the triazole core.
Data Limitations and Future Directions
- Gaps : Limited in vivo data and target validation studies for the 6-amine derivative.
- Recommendations : Prioritize collaborative studies with pharmacological models (e.g., cancer cell lines) and computational docking simulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
